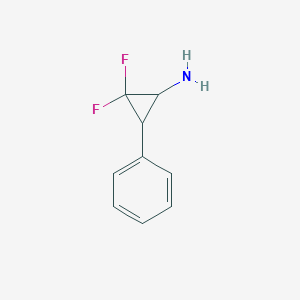

2,2-Difluoro-3-phenyl-cyclopropylamine

Description

Significance of Fluorine in Cyclopropane (B1198618) Derivatives for Advanced Chemical Design

Fluorine, being the most electronegative element, imparts unique properties to organic molecules. When incorporated into a cyclopropane ring, the effects are manifold. The high electronegativity of fluorine can influence the electron distribution within the strained three-membered ring, affecting its stability and reactivity. acs.org In the context of medicinal chemistry, the replacement of hydrogen with fluorine can block metabolic pathways, enhance binding affinity to target proteins, and modulate properties such as lipophilicity and pKa. chemrxiv.orgchemrxiv.orgnih.gov The gem-difluoro substitution, in particular, introduces a non-hydrolyzable and metabolically stable mimic of a carbonyl group, which can be a valuable tool in drug design.

Overview of Cyclopropylamine (B47189) Scaffolds in Modern Synthetic Methodologies

Cyclopropylamines are considered "conformationally restricted" analogs of larger, more flexible amines. This structural rigidity can lead to enhanced selectivity when interacting with biological targets. bldpharm.com The cyclopropylamine scaffold is present in numerous biologically active compounds and serves as a versatile building block in organic synthesis. bldpharm.com The development of efficient methods for the synthesis of substituted cyclopropylamines, especially in an enantiomerically pure form, is an active area of research.

Specific Focus on 2,2-Difluoro-3-phenyl-cyclopropylamine within Contemporary Research

While the broader class of fluorinated cyclopropanes has been extensively studied, research specifically targeting 2,2-Difluoro-3-phenyl-cyclopropylamine is less prevalent in publicly accessible literature. However, its structural motifs—the gem-difluorocyclopropane and the phenylcyclopropylamine—are of significant interest. The combination of the phenyl ring, which can engage in various intermolecular interactions, with the unique properties of the gem-difluorocyclopropylamine core makes this compound a compelling target for synthetic and medicinal chemistry research. A closely related stereoisomer, (1R,3R)-2,2-difluoro-3-phenylcyclopropan-1-amine, has been synthesized and is commercially available, indicating the accessibility and potential utility of this structural class.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-3-phenylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-9(11)7(8(9)12)6-4-2-1-3-5-6/h1-5,7-8H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVGAMZVVQSLJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C2(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 2,2 Difluoro 3 Phenyl Cyclopropylamine

The synthesis of 2,2-Difluoro-3-phenyl-cyclopropylamine would logically proceed through the difluorocyclopropanation of a suitable styrene (B11656) derivative, followed by the introduction or modification of the amine functionality. The key step is the generation of difluorocarbene and its addition to an alkene.

A common and effective method for the synthesis of gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene with an alkene. researchgate.net For the synthesis of the 2,2-Difluoro-3-phenyl-cyclopropyl core, the starting material would be styrene. Various reagents and methods have been developed to generate difluorocarbene, each with its own advantages and limitations.

One of the most widely used methods involves the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa). acs.org This precursor releases difluorocarbene upon heating, which can then react with an alkene in situ. Another popular and milder approach utilizes (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often referred to as the Ruppert-Prakash reagent. researchgate.net In the presence of a suitable initiator, such as a fluoride (B91410) source, TMSCF₃ serves as an efficient difluorocarbene precursor. Other methods for difluorocarbene generation include the photolysis of difluorodiazirine and the decomposition of hexafluoropropylene oxide (HFPO). acs.org

The amine functionality can be introduced either before or after the cyclopropanation step. For instance, a chiral auxiliary could be attached to a cinnamic acid derivative, which is then subjected to difluorocyclopropanation. Subsequent manipulation of the carboxylic acid, for example, through a Curtius rearrangement, would yield the desired cyclopropylamine (B47189).

Specific Focus on 2,2 Difluoro 3 Phenyl Cyclopropylamine Within Contemporary Research

Strategies for gem-Difluorocyclopropane Ring Construction

The creation of the gem-difluorocyclopropane moiety is a synthetic challenge that has been addressed through various innovative methods. These strategies primarily revolve around the formation of the three-membered ring via carbene or carbene-equivalent intermediates.

Transition Metal-Catalyzed Cyclopropanation Approaches

Transition metal catalysis offers a powerful and versatile platform for the synthesis of gem-difluorocyclopropanes, enabling high efficiency and stereocontrol. researchgate.netresearchgate.net These methods typically involve the reaction of an olefin, such as styrene (B11656), with a difluorocarbene precursor mediated by a metal catalyst.

The transfer of a carbene moiety from a suitable precursor to an alkene is a cornerstone of cyclopropane (B1198618) synthesis. Various transition metals have been successfully employed to catalyze this transformation, each offering unique advantages in terms of reactivity, selectivity, and substrate scope.

Rhodium (Rh): Rhodium catalysts are exceptionally effective for a wide range of carbene transfer reactions. rsc.org Dirhodium(II) carboxylates and prolinates are prominent catalysts for the cyclopropanation of alkenes with diazo compounds. acs.orgnih.govnih.gov For instance, rhodium(II) catalysts have been used in asymmetric [2+1] cycloadditions with fluoroalkyl N-triftosylhydrazones, which serve as diazo surrogates, to produce chiral cyclopropanes with high yield and enantioselectivity. bohrium.com The choice of ligands on the rhodium center is crucial for tuning the catalyst's activity and selectivity. nih.govcaltech.edu

Iron (Fe): Iron catalysts have emerged as a cost-effective and environmentally benign alternative for cyclopropanation reactions. cas.cnnih.gov Iron porphyrin complexes, for example, have been used in the enantioselective cyclopropanation of styrenes with trifluorodiazoethane. rsc.orgresearchgate.net A notable development is the use of an iron-catalyzed system with a difluoroethylsulfonium salt as a convenient difluoromethylcarbene reagent for the cyclopropanation of terminal olefins, affording products with excellent diastereoselectivity. cas.cnrsc.org

Ruthenium (Ru): Ruthenium-based catalysts, such as the Noyori–Ikariya catalyst, have been effectively used in the asymmetric transfer hydrogenation of difluorocyclopropenes, which are precursors to saturated difluorocyclopropanes. beilstein-journals.orgnih.gov Ruthenium catalysts have also been employed in the difunctionalization of vinyl cyclopropanes. nih.gov

Copper (Cu): Copper catalysis is widely used for cyclopropanation due to the low cost and ready availability of copper salts. nih.gov Copper(I) iodide, for instance, has been demonstrated to catalyze the cyclopropanation of terminal alkenes with fluorinated diazo reagents under mild conditions, yielding difluoromethylphosphonate-containing cyclopropanes in good to very good yields. nih.gov Copper-catalyzed systems can also mediate difluorocarbene transfer from precursors like TMSCF₃ or BrCF₂CO₂K for various transformations, including the synthesis of gem-difluorocyclopropanes. researchgate.netnih.gov

The table below summarizes representative examples of transition metal-catalyzed carbene transfer reactions for the synthesis of fluorinated cyclopropanes.

| Catalyst System | Carbene Source | Alkene Substrate | Product Type | Yield | Reference(s) |

| Rh₂(S-BTPCP)₄ | Donor-acceptor diazo reagent | Trifluoromethyl-substituted alkene | Trifluoromethylcyclopropane | High | acs.org |

| Fe(TPP)Cl / Zn | Ph₂S⁺CH₂CF₂H OTf⁻ | Terminal Olefins | Difluoromethyl-cyclopropanes | High | cas.cn |

| Noyori–Ikariya Ru-catalyst | N/A (hydrogenation) | Difluorocyclopropenes | Difluorocyclopropanes | N/A | beilstein-journals.orgnih.gov |

| CuI | CF₃C(N₂)CF₂P(O)(OEt)₂ | Terminal Alkenes | gem-Trifluoromethyl/Difluoromethylphosphonate cyclopropanes | Good to Very Good | nih.gov |

| Copper Catalyst | BrCF₂CO₂K | Alkenes | gem-Difluorocyclopropanes | N/A | nih.gov |

Fluorinated diazo compounds are key reagents for introducing fluorinated carbene units. rsc.orgresearchgate.net Trifluorodiazoethane (CF₃CHN₂) and its derivatives are common precursors for synthesizing trifluoromethyl-substituted cyclopropanes via transition-metal-catalyzed reactions. nih.govrsc.org However, the volatile and potentially hazardous nature of some low-molecular-weight fluorinated diazoalkanes has driven the development of more stable precursors and in-situ generation methods. nih.govrsc.org

Stable, non-volatile diazo reagents, such as diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate, have been synthesized and successfully used in copper-catalyzed cyclopropanations. nih.gov

To circumvent the direct handling of diazo compounds, various diazo surrogates have been developed. These compounds generate the reactive diazo species or the corresponding metal carbene in situ.

N-triftosylhydrazones: Fluoroalkyl-aryl ketone N-triftosylhydrazones are effective diazo surrogates that can decompose at low temperatures (below 0 °C) to release the diazo compound. bohrium.com They have been successfully applied in rhodium-catalyzed asymmetric [2+1] cycloadditions to form chiral fluoroalkylated cyclopropanes. bohrium.com

Imidazotetrazines: Commercially available, non-explosive solids like temozolomide (B1682018) (TMZ) can serve as weighable diazomethane (B1218177) surrogates for metal-catalyzed cyclopropanations, offering a safer alternative to gaseous diazomethane. nih.gov

Sulfonium Salts: Difluoroethylsulfonium salts have been developed as convenient difluoromethylcarbene reagents for iron-catalyzed cyclopropanation. cas.cnrsc.org

Palladium catalysis offers unique pathways to fluorinated cyclopropanes and their derivatives, often involving ring-opening of gem-difluorocyclopropanes (gem-F₂CPs) followed by functionalization. researchgate.netresearchgate.net A common mechanistic step in the transformation of gem-difluorinated compounds is β-fluoride elimination from a β-fluoro alkylmetal intermediate. nih.gov

In the context of synthesizing the target structure's precursors, palladium catalysts can mediate the cross-coupling of gem-difluorocyclopropanes. The process typically begins with the oxidative addition of a Pd(0) catalyst to the distal C-C bond of the cyclopropane ring, forming a palladacycle intermediate. rsc.org This is followed by a β-fluoride elimination step to generate a 2-fluorinated Pd π-allyl complex, which can then react with a nucleophile. rsc.org While often used for ring-opening reactions to form fluoroalkenes, these principles can be adapted. For example, palladium-catalyzed intramolecular C–H bond functionalization of cyclopropanes can lead to complex fused ring systems. rsc.orgnih.gov This strategy involves the cleavage of a C–H bond and the formation of a new C–C bond, demonstrating the versatility of palladium in activating cyclopropane rings. rsc.org

Metallaphotoredox catalysis, which merges photoredox catalysis with transition metal catalysis, has emerged as a powerful tool for generating reactive intermediates under mild conditions. princeton.eduresearchgate.net This dual catalytic system can facilitate the generation of radicals that can act as precursors for carbene-like species or participate in cyclopropanation pathways.

For instance, a dual nickel/photoredox catalytic platform can be used for the difluoromethylation of aryl bromides, where bromodifluoromethane (B75531) serves as a source of the difluoromethyl radical. nih.govnih.gov While this specific example leads to difluoromethylation rather than cyclopropanation, the underlying principle of generating a reactive one-carbon unit via metallaphotoredox catalysis is highly relevant. The generation of a difluoromethyl radical (•CF₂H) or a related species in the presence of an alkene and a suitable metal catalyst could potentially lead to the formation of a difluoromethyl-cyclopropane. The merger of a photocatalyst to generate a radical with a nickel catalyst to mediate cross-coupling showcases a modern approach to forming challenging C-C bonds under mild, light-driven conditions. princeton.edunih.gov

Difluorocarbene Addition to Olefin Precursors

A direct and fundamental method for constructing gem-difluorocyclopropanes is the addition of difluorocarbene (:CF₂) to an olefin precursor, such as styrene for the synthesis of 2,2-difluoro-3-phenyl-cyclopropane. researchgate.net Difluorocarbene is an electrophilic carbene that readily reacts with a wide range of alkenes. nih.govdatapdf.com

Various reagents have been developed to generate difluorocarbene, often under harsh conditions, though milder methods are now prevalent. rsc.org

(Trifluoromethyl)trimethylsilane (B129416) (TMSCF₃): Known as the Ruppert-Prakash reagent, TMSCF₃ is a widely used and effective precursor for difluorocarbene. rsc.org In the presence of a catalytic amount of an initiator like sodium iodide (NaI), TMSCF₃ generates difluorocarbene, which can then react with olefins. researchgate.netdatapdf.com This method has been adapted for continuous flow synthesis, allowing for the controlled and scalable production of difluorocyclopropanes. researchgate.netdatapdf.com

Dibromodifluoromethane (CBr₂F₂): In the presence of triphenylphosphine, CBr₂F₂ can be used to generate difluorocarbene for cyclopropanation reactions. beilstein-journals.org

Difluorodiazirine: This compound generates difluorocarbene upon photolysis or pyrolysis and has been used for the cyclopropanation of alkenes in good yields. beilstein-journals.org

Alkali metal bromodifluoroacetates (e.g., BrCF₂CO₂Na): Thermal decomposition of these salts can serve as a source of difluorocarbene. rsc.org

The table below provides examples of difluorocarbene precursors and their application.

| Precursor | Initiator / Conditions | Alkene Substrate | Key Features | Reference(s) |

| TMSCF₃ | NaI (catalytic) | Styrenes, Terminal Alkynes | Mild, efficient, suitable for continuous flow | researchgate.netdatapdf.com |

| CBr₂F₂ | Triphenylphosphine | Alkenes | Classic method | beilstein-journals.org |

| Difluorodiazirine | Photolysis or Pyrolysis (>165 °C) | Alkenes | Good yields, clean generation | beilstein-journals.org |

| BrCF₂CO₂Na | Thermal Decomposition | Carbonyls (related reactions) | Source for free difluorocarbene | rsc.org |

An in-depth exploration of advanced synthetic methodologies for the formation of 2,2-difluoro-3-phenyl-cyclopropylamine and its related structures reveals a landscape of sophisticated chemical and biocatalytic strategies. These approaches are pivotal for accessing this valuable fluorinated scaffold, which is of significant interest in medicinal chemistry and drug discovery. The construction of the core cyclopropane ring, the stereospecific installation of the amine functionality, and the development of asymmetric routes to enantioenriched products each require specialized and innovative techniques.

Computational and Theoretical Chemistry of Fluorinated Cyclopropylamine Systems

Quantum Chemical Calculations for Molecular Structure and Energetics

Ab initio and Density Functional Theory (DFT) methods are at the forefront of computational chemistry for studying fluorinated organic compounds. academie-sciences.frresearchgate.netacademie-sciences.frresearchgate.net Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without the use of experimental data. DFT, a popular alternative, calculates the electronic structure of a molecule based on its electron density, offering a good balance between accuracy and computational cost, especially for larger systems. academie-sciences.fracademie-sciences.fr

For molecules related to 2,2-difluoro-3-phenyl-cyclopropylamine, such as 3-phenylpropylamine, DFT methods like B3LYP and BLYP with basis sets like 6-311++G(d,p) have been successfully employed to calculate optimized structural parameters (bond lengths and angles), as well as NMR chemical shifts. academie-sciences.fracademie-sciences.frnih.gov Similar approaches are used to investigate the structures and vibrational frequencies of other complex molecules. researchgate.netresearchgate.net These studies have demonstrated that DFT methods can accurately reproduce experimental structural data. researchgate.net For energetic properties, methods like M06-2X/6-311++G(d, p) have been shown to provide reliable heats of formation for complex nitrogen-containing heterocyclic compounds.

A comparative look at common computational methods is presented below:

| Method | Description | Common Basis Sets |

|---|---|---|

| Hartree-Fock (HF) | An ab initio method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. It does not fully account for electron correlation. | 6-31G*, 6-311++G(d,p) |

| Density Functional Theory (DFT) | A method that uses the electron density to calculate the energy of a system. Functionals like B3LYP and M06-2X are used to approximate the exchange-correlation energy, which includes electron correlation effects. | 6-31G*, 6-311++G(d,p), def2-TZVP |

The conformational landscape of 2,2-difluoro-3-phenyl-cyclopropylamine is complex due to the rotational freedom around the C-N and C-phenyl bonds. Computational studies on related molecules, such as 1-amino-2,2-diphenylcyclopropanecarboxylic acid, have utilized methods like HF/6-31G(d) and B3LYP/6-31+G(d,p) to identify minimum energy conformations. nih.gov For this related diphenyl compound, four main conformers were identified: axial C7, equatorial C7, right-handed helix, and polyproline II. nih.gov

In fluorinated systems, strong conformational preferences can arise from the interactions of the fluorine atoms. For instance, in fluoroalkoxyaryl groups within macrocycles, a notable hyperconjugative interaction between the aromatic π-system and the σ* anti-bonding orbital of the C-F bond can lead to a preference for an orthogonal conformation of the fluorinated chain relative to the aromatic ring. nih.gov It is plausible that similar π → σ*C–F interactions could influence the orientation of the phenyl ring with respect to the gem-difluoro substituted carbon in 2,2-difluoro-3-phenyl-cyclopropylamine. Furthermore, the presence of the gem-difluoro group can significantly alter the populations of different conformers compared to their non-fluorinated analogs, as observed in macrocyclic systems where fluorination led to the emergence of a second major conformation. nih.gov

Cyclopropane (B1198618) is characterized by a significant ring strain of approximately 27.5 kcal/mol due to its acute C-C-C bond angles deviating from the ideal sp³ angle of 109.5°. Fluorination is known to further increase this strain. Computational methods are essential for quantifying this strain energy (SE).

A widely used method for calculating SE is through the use of homodesmotic reactions. mdpi.comchemrxiv.org These are hypothetical reactions where the number of bonds of each type is conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations. For a substituted cyclopropane, a homodesmotic reaction might involve its "opening" to form a corresponding acyclic alkane, with the energy difference representing the strain energy. chemrxiv.org

Theoretical studies on a series of fluorinated cyclopropanes have shown a progressive increase in strain energy with an increasing number of fluorine substituents. This is attributed to the increased p-character of the carbon orbitals within the ring upon fluorination. The table below presents calculated strain energies for cyclopropane and some of its fluorinated derivatives, illustrating this trend.

| Compound | Strain Energy (kcal/mol) - B3LYP/6-31G* |

| Cyclopropane | 27.5 |

| Fluorocyclopropane | 31.0 |

| 1,1-Difluorocyclopropane | 40.2 |

| Hexafluorocyclopropane | 69.5 |

Note: The values are representative and can vary slightly with the computational method and basis set used.

Electronic Structure and Bonding Analysis

The introduction of two fluorine atoms onto the cyclopropane ring profoundly modifies its electronic structure and bonding characteristics.

The electronic properties of fluorinated cyclopropylamines are governed by a variety of orbital interactions. The high electronegativity of fluorine creates a strong polarization of the C-F bond, resulting in a low-lying σ*(C–F) anti-bonding orbital. This low-lying orbital can act as an acceptor in hyperconjugative interactions.

In systems containing both a phenyl group and gem-difluoro substituents, a π→σC–F interaction is anticipated. nih.gov This involves the donation of electron density from the phenyl ring's π-system into the σ(C–F) orbitals, which can stabilize conformations where the phenyl group and C-F bonds are properly aligned.

The introduction of geminal fluorine atoms has a predictable and significant effect on the bond lengths and angles within the 2,2-difluoro-3-phenyl-cyclopropylamine molecule. The strong electron-withdrawing nature of fluorine leads to several key changes:

C-F Bonds: These bonds are expected to be strong and short due to the high electronegativity of fluorine.

C-C Bonds in the Ring: Fluorination generally leads to a shortening of the adjacent C-C bonds. In 1,1-difluorocyclopropane, the C1-C2 and C1-C3 bonds are shorter than the C-C bonds in cyclopropane, while the C2-C3 bond is slightly elongated. This is a result of the rehybridization of the carbon orbitals.

C-N Bond: The inductive effect of the gem-difluoro group, transmitted through the cyclopropane ring, can influence the C-N bond length and the basicity of the amine group. Studies on fluorinated bicyclic amines have shown that gem-difluorination leads to a decrease in the pKa of the amine, consistent with the inductive electron-withdrawing effect of the CF₂ group. chemrxiv.org A similar effect would be expected for 2,2-difluoro-3-phenyl-cyclopropylamine.

The table below summarizes the expected qualitative effects of gem-difluorination on the bond parameters of a cyclopropylamine (B47189) system when compared to its non-fluorinated counterpart.

| Bond | Expected Change upon gem-Difluorination | Rationale |

| C-F | - | Introduction of new bonds |

| C-C (adjacent to CF₂) ** | Shortening | Increased s-character in the C-C bond |

| C-C (distal to CF₂) ** | Lengthening | Rehybridization and ring strain effects |

| C-N | Potential slight shortening | Inductive effects |

| N-H | Minimal direct effect | - |

| Acidity of N-H (pKa of conjugate acid) | Decrease (more acidic) | Inductive electron withdrawal by the CF₂ group nih.govchemrxiv.org |

HOMO/LUMO Level Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energy levels, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally signifies higher kinetic stability and lower chemical reactivity. irjweb.commdpi.com

For 2,2-Difluoro-3-phenyl-cyclopropylamine, the presence of two highly electronegative fluorine atoms is expected to significantly lower the energy of both the HOMO and LUMO levels compared to its non-fluorinated counterpart. This effect is a known consequence of fluorine substitution, which leads to an increase in the oxidation stability of the molecule. energy.govresearchgate.net The electron-withdrawing nature of the fluorine atoms stabilizes the molecule's orbitals, making it less prone to oxidation.

The phenyl group, with its π-system, will also influence the frontier orbitals. It can participate in conjugation, which typically raises the HOMO energy and lowers the LUMO energy, thereby decreasing the gap. However, the combined effect with the powerful inductive withdrawal of the fluorine atoms is a more complex interaction that requires specific DFT calculations for precise determination.

Table 1: Illustrative HOMO, LUMO, and Energy Gap Values for Related Compounds Note: These values are for illustrative purposes and are not the calculated values for 2,2-Difluoro-3-phenyl-cyclopropylamine.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Imidazole Derivative irjweb.com | -6.2967 | -1.8096 | 4.4871 |

| Triazine Derivative irjweb.com | -6.2967 | -1.8096 | 4.4871 |

| TTF Derivative 2 semanticscholar.org | - | - | - |

| TTF Derivative 3 semanticscholar.org | - | - | - |

The energy gap for a given molecule can be used to derive several global reactivity parameters, such as chemical hardness (η) and the electrophilicity index (ω). mdpi.comirjweb.com A harder molecule, characterized by a large HOMO-LUMO gap, is less reactive. mdpi.com

Prediction of Molecular Properties through Computational Methods

Electrochemical Stability Window Calculations

The electrochemical stability window refers to the range of voltages over which an electrolyte remains stable without being oxidized or reduced. For molecules intended for applications in batteries or other electrochemical devices, a wide stability window is crucial. researchgate.net Computational chemistry, particularly DFT, is a primary tool for predicting this window. energy.gov

The introduction of fluorine atoms into organic molecules is a well-established strategy to increase their oxidative stability. energy.govresearchgate.net The electron-withdrawing fluorine atoms lower the HOMO energy level, making the molecule more resistant to oxidation (losing an electron). energy.gov Therefore, it is predicted that 2,2-Difluoro-3-phenyl-cyclopropylamine would have a significantly higher oxidation potential and a wider electrochemical stability window compared to non-fluorinated phenylcyclopropylamine. energy.govresearchgate.net Quantum chemistry calculations are used to design and screen fluorinated solvent candidates for high-voltage applications by predicting their theoretical oxidation potentials. energy.govenergy.gov

Table 2: Predicted Intrinsic vs. Decomposition Stability Windows for Various Solid-State Electrolytes (Illustrative) Source: Adapted from data on solid-state electrolytes, illustrating the types of predictions made. acs.org

| Solid Electrolyte | Intrinsic Window (V) | Decomposition Window (V) |

|---|---|---|

| Li₃OCl (anti-perovskite) | > 4.0 | ~2.5 |

| Li₂PO₂N (LIPON) | ~4.0 | ~2.0 |

| Li₁.₅Al₀.₅Ge₁.₅(PO₄)₃ (LAGP) | ~4.5 | ~3.0 |

Basicity and pKa Value Predictions

The basicity of the amine group in 2,2-Difluoro-3-phenyl-cyclopropylamine is a critical property, quantified by its pKa value (of the conjugate acid). Predicting pKa computationally is a complex task, as it requires accurate calculation of the free energy of deprotonation in solution. mdpi.com Various methods, from semiempirical approaches to high-level DFT calculations with implicit and explicit solvent models, are employed. nih.govpeerj.com

The presence of the gem-difluoro group on the cyclopropane ring is expected to have a profound effect on the basicity of the adjacent amine. The two fluorine atoms are powerful electron-withdrawing groups, which will significantly decrease the electron density on the nitrogen atom. This inductive effect stabilizes the lone pair of electrons on the nitrogen, making them less available for protonation. Consequently, 2,2-Difluoro-3-phenyl-cyclopropylamine is predicted to be a significantly weaker base (i.e., have a lower pKa value) than its non-fluorinated analog, phenylcyclopropylamine.

Recent studies have highlighted the challenges in accurately predicting pKa for fluorine-containing compounds using standard methods due to a lack of specific experimental data for training machine learning models. blackthorn.aichemrxiv.org However, specialized computational approaches have been developed that show good accuracy. For primary amines, DFT methods like CAM-B3LYP combined with a solvation model (SMD) and explicit water molecules have yielded reliable pKb predictions, which can be converted to pKa. nih.gov

Table 3: Performance of Different Computational Methods for pKa Prediction of Drug-like Molecules Source: Adapted from a study on semiempirical methods, showing typical errors. peerj.com

| Method | RMSE (pKa units) |

|---|---|

| PM3/COSMO | 1.0 ± 0.2 |

| AM1/COSMO | 1.1 ± 0.2 |

| PM3/SMD | 1.5 ± 0.3 |

Computational Modeling of Stereochemical Effects

Diastereoselectivity and Enantioselectivity Prediction

The synthesis of 2,2-Difluoro-3-phenyl-cyclopropylamine would likely involve a cyclopropanation reaction. Computational modeling, especially using DFT, is a powerful tool for understanding and predicting the stereochemical outcome (diastereoselectivity and enantioselectivity) of such reactions. nih.govacs.org

The formation of the cyclopropane ring can lead to different diastereomers depending on the relative orientation of the phenyl and amine groups. For instance, in the cyclopropanation of styrene (B11656) derivatives, the stereochemical outcome can be rationalized by analyzing the steric and electronic interactions in the transition state. acs.org Steric hindrance between the substituents on the alkene (the phenyl group in a precursor) and the incoming carbene species often dictates which face of the double bond is attacked, controlling diastereoselectivity. acs.orgnih.gov

For enantioselective synthesis using a chiral catalyst, computational methods can model the transition states for the formation of both enantiomers. nih.gov The difference in the calculated activation energies for these competing pathways allows for a prediction of the enantiomeric excess (e.e.) that can be expected experimentally. nih.govnih.gov Even for reactions with very low enthalpic barriers, DFT methods have proven capable of predicting enantioselectivities by analyzing the potential energy surface leading to the different stereoisomers. nih.gov

Absolute Configuration Determination through Theoretical Means

The unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of stereochemistry, with profound implications in fields such as pharmacology, materials science, and agrochemistry. For novel chiral compounds like 2,2-Difluoro-3-phenyl-cyclopropylamine, where crystalline derivatives for X-ray crystallography may not be readily accessible, theoretical and computational methods provide a powerful alternative for stereochemical elucidation. These in silico approaches, primarily centered on the comparison of calculated and experimental chiroptical spectra, have become indispensable tools for modern chemists.

The primary methods for the theoretical determination of absolute configuration involve the calculation of electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. dtic.mildtic.milnih.gov Both techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. The process generally involves a multi-step computational protocol. nih.gov Initially, a thorough conformational search of the target molecule, in this case, the (R)- and (S)-enantiomers of 2,2-Difluoro-3-phenyl-cyclopropylamine, is performed to identify all low-energy conformers. Subsequently, the geometries of these conformers are optimized, typically using density functional theory (DFT), which has been shown to provide a good balance between accuracy and computational cost.

Following geometry optimization, the chiroptical properties (ECD or VCD spectra) for each significant conformer are calculated. These individual spectra are then Boltzmann-averaged according to their relative Gibbs free energies to generate a final theoretical spectrum for each enantiomer. nih.gov The absolute configuration of the synthesized compound is then assigned by comparing the experimentally measured spectrum with the calculated spectra for the (R)- and (S)-enantiomers. A good match between the experimental and one of the calculated spectra provides strong evidence for the absolute configuration.

In addition to ECD and VCD, for fluorinated compounds such as 2,2-Difluoro-3-phenyl-cyclopropylamine, the use of ¹⁹F NMR in conjunction with chiral derivatizing agents and DFT calculations has emerged as a potent method for assigning absolute configuration. frontiersin.orgresearchgate.net This technique involves the derivatization of the primary amine with a chiral fluorinated reagent to form diastereomers, whose ¹⁹F NMR chemical shifts can be predicted computationally.

Detailed Research Findings

Recent theoretical investigations into the stereochemistry of fluorinated cyclopropylamines have highlighted the robustness of DFT-based methods. For 2,2-Difluoro-3-phenyl-cyclopropylamine, a hypothetical study illustrates the application of these techniques. The conformational space of both the (1R, 3S) and (1S, 3R) enantiomers would first be explored. Due to the presence of the flexible phenyl and amino groups, several low-energy conformers are expected.

Vibrational Circular Dichroism (VCD) Spectroscopy:

A powerful technique for determining absolute configuration is VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light. dtic.mil The theoretical VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms.

For a model study of (1S, 3R)-2,2-Difluoro-3-phenyl-cyclopropylamine, DFT calculations at the B3LYP/6-31G* level of theory would be employed to predict the VCD spectrum. The calculated harmonic vibrational frequencies are often scaled to better match experimental values. nih.gov The comparison between the calculated and a hypothetical experimental VCD spectrum would allow for unambiguous assignment.

A key advantage of VCD is that it can be applied to a wide range of molecules in solution. The agreement in the signs and relative intensities of the VCD bands between the experimental and calculated spectra for one enantiomer over the other confirms the absolute configuration.

Table 1: Hypothetical Comparison of Experimental and Calculated VCD Data for (1S, 3R)-2,2-Difluoro-3-phenyl-cyclopropylamine

| Frequency (cm⁻¹) | Experimental ΔA x 10⁻⁵ | Calculated ΔA x 10⁻⁵ | Vibrational Assignment |

| 1450 | +2.5 | +3.1 | Phenyl ring stretch |

| 1380 | -1.8 | -2.2 | CH bend |

| 1250 | +4.1 | +5.0 | C-F stretch |

| 1100 | -3.3 | -3.9 | C-N stretch |

| 1020 | +1.5 | +1.9 | Cyclopropyl (B3062369) ring deformation |

Note: Data in this table is hypothetical and for illustrative purposes.

Electronic Circular Dichroism (ECD) Spectroscopy:

ECD spectroscopy, which measures the differential absorption of circularly polarized UV-Vis light, is another widely used chiroptical technique. nih.gov The Cotton effects observed in an ECD spectrum are characteristic of the electronic transitions within a chiral molecule.

Theoretical ECD spectra for the low-energy conformers of (1R, 3S)- and (1S, 3R)-2,2-Difluoro-3-phenyl-cyclopropylamine would be calculated using time-dependent DFT (TD-DFT). The resulting spectra for each enantiomer would be a Boltzmann-weighted average of the contributions from all significant conformers. nih.gov The absolute configuration is determined by matching the experimental ECD spectrum with the calculated one.

Table 2: Hypothetical Calculated and Experimental ECD Data for 2,2-Difluoro-3-phenyl-cyclopropylamine

| Wavelength (nm) | Experimental Δε | Calculated Δε for (1S, 3R) | Calculated Δε for (1R, 3S) |

| 210 | +15.2 | +18.5 | -18.5 |

| 230 | -8.7 | -10.1 | +10.1 |

| 265 | +2.1 | +2.5 | -2.5 |

Note: Data in this table is hypothetical and for illustrative purposes.

¹⁹F NMR Spectroscopy with Chiral Derivatizing Agents:

A more recent approach leverages the sensitivity of the ¹⁹F nucleus to its chemical environment. frontiersin.orgresearchgate.net In this method, the chiral amine, 2,2-Difluoro-3-phenyl-cyclopropylamine, would be derivatized with an enantiopure chiral reagent, such as Mosher's acid or a fluorinated phenylacetic acid derivative, to form a pair of diastereomers. frontiersin.org

The difference in the ¹⁹F NMR chemical shifts (Δδ) between the two diastereomers is highly dependent on the absolute configuration of the amine. DFT calculations can be used to predict the ¹⁹F NMR chemical shifts for the possible diastereomers. By comparing the experimentally observed Δδ with the calculated values, the absolute configuration of the original amine can be confidently assigned. researchgate.net

Table 3: Hypothetical Experimental and DFT-Calculated ¹⁹F NMR Chemical Shift Differences for Diastereomeric Amides of 2,2-Difluoro-3-phenyl-cyclopropylamine

| Diastereomeric Pair | Experimental Δδ (ppm) | Calculated Δδ (ppm) |

| (R)-Amine-(R)-Acid / (S)-Amine-(R)-Acid | -0.45 | -0.52 |

| (R)-Amine-(S)-Acid / (S)-Amine-(S)-Acid | +0.45 | +0.52 |

Note: Data in this table is hypothetical and for illustrative purposes.

Advanced Applications and Synthetic Utility in Chemical Synthesis

Utilization as Key Intermediates for Complex Molecular Architectures

The rigid, three-dimensional structure of the difluorocyclopropylamine core provides a valuable scaffold for the construction of intricate molecules. This is particularly evident in its application as a precursor for bioactive compounds and its integration into established pharmaceutical frameworks.

Precursors for Fluorinated Bioactive Molecules

The introduction of fluorine atoms into organic molecules can profoundly influence their biological activity, metabolic stability, and pharmacokinetic properties. The 2,2-difluoro-3-phenyl-cyclopropylamine scaffold serves as a critical starting point for the synthesis of a variety of fluorinated bioactive molecules. For instance, research has demonstrated the synthesis of all stereoisomers of adenine (B156593) and guanine (B1146940) methylene-3-fluoromethylenecyclopropane analogues of nucleosides using a convergent approach starting from a key cyclopropane (B1198618) intermediate. nih.gov This highlights the utility of fluorinated cyclopropanes in generating libraries of potential antiviral and anticancer agents. The precise spatial arrangement of the fluorine atoms and the amino group on the cyclopropane ring allows for tailored interactions with biological targets.

Building Blocks in Medicinal Chemistry Scaffolds

The unique conformational constraints and electronic nature of the 2,2-difluoro-3-phenyl-cyclopropylamine unit make it an attractive building block for creating novel medicinal chemistry scaffolds. Its incorporation can lead to compounds with improved potency, selectivity, and metabolic profiles. A notable example is the development of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds as antagonists for the Dopamine 4 Receptor (D4R). nih.govnih.gov Structure-activity relationship (SAR) studies on these scaffolds have revealed that the difluoropiperidine core can lead to compounds with exceptional binding affinity and selectivity for the D4 receptor. nih.gov These findings underscore the potential of difluorinated cyclopropylamine (B47189) derivatives in designing potent and selective ligands for various biological targets.

Intermediates in the Synthesis of Established Pharmaceutical Compounds and Analogues (e.g., Ticagrelor, Cabozantinib)

One of the most significant applications of 2,2-difluoro-3-phenyl-cyclopropylamine and its analogues is in the synthesis of commercially available drugs.

Ticagrelor: The antiplatelet drug Ticagrelor utilizes a difluorophenylcyclopropylamine core. Specifically, the intermediate is (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. google.comgoogleapis.com Multiple synthetic routes have been developed for Ticagrelor, many of which involve the coupling of a triazolopyrimidine core with this chiral cyclopropylamine intermediate. chemicalbook.comgoogle.com The synthesis often involves the reaction of a chlorinated triazolopyrimidine derivative with the mandelic acid salt of the cyclopropylamine in the presence of a base. googleapis.com

Cabozantinib: The synthesis of the tyrosine kinase inhibitor Cabozantinib also features a cyclopropane-containing intermediate. While not directly 2,2-difluoro-3-phenyl-cyclopropylamine, the synthesis involves the formation of a cyclopropane-1,1-dicarboxamide derivative. researchgate.netgoogle.com The synthesis typically proceeds through the condensation of 4-(6,7-dimethoxyquinolin-4-yloxy)aniline with a cyclopropanedicarboxylate derivative. researchgate.net This underscores the broader importance of cyclopropane rings as key structural motifs in the synthesis of complex pharmaceutical agents. researchgate.net

Diversification Strategies for Functional Molecule Synthesis

Beyond its direct incorporation as a core scaffold, 2,2-difluoro-3-phenyl-cyclopropylamine and related structures offer versatile platforms for further chemical modifications, enabling the synthesis of a diverse array of functional molecules.

Regioselective Functionalization of Aromatic C-H Bonds

The phenyl group of 2,2-difluoro-3-phenyl-cyclopropylamine presents opportunities for regioselective C-H functionalization, allowing for the introduction of various substituents to fine-tune the molecule's properties. While direct regioselective functionalization of 2,2-difluoro-3-phenyl-cyclopropylamine itself is a specific area of ongoing research, the principles of directed ortho-metalation and other C-H activation strategies are well-established for similar aromatic systems. For instance, the regioselective functionalization of [2.2]paracyclophanes, which feature strained aromatic rings, has been extensively studied, highlighting the potential for selective modifications of complex aromatic scaffolds. nih.govresearchgate.net The directing ability of substituents on the aromatic ring plays a crucial role in determining the site of functionalization.

Synthesis of Multifluorinated Compounds (e.g., CF3-containing scaffolds, secondary/tertiary fluorides)

The gem-difluoro motif in 2,2-difluoro-3-phenyl-cyclopropylamine can be a precursor for the synthesis of more complex multifluorinated compounds. For example, reactions that involve ring-opening of the cyclopropane can lead to the formation of linear structures with multiple fluorine atoms. Furthermore, the development of methods for the synthesis of trifluoromethyl (CF3)-containing scaffolds is a significant area of research in medicinal chemistry, and difluorinated building blocks can potentially serve as precursors in such transformations. The synthesis of 3-fluoroflavones from 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones using a fluorinating agent like Selectfluor demonstrates a strategy for introducing additional fluorine atoms into a molecule. researchgate.net

Role in Materials Science Research

The unique structural and electronic properties of the 2,2-difluoro-3-phenyl-cyclopropylamine moiety, characterized by the rigid cyclopropane ring, the electron-withdrawing difluoromethyl group, and the reactive amine function, have positioned it as a compelling building block in materials science. Researchers have explored its integration into advanced materials to modulate properties such as dielectric anisotropy, thermal stability, and surface characteristics.

Integration into Liquid Crystal Scaffolds

The introduction of fluorinated moieties into liquid crystal (LC) molecules is a well-established strategy to tune their mesomorphic and dielectric properties. The 2,2-difluoro-3-phenyl-cyclopropylamine scaffold offers a unique combination of a rigid core, a significant dipole moment from the C-F bonds, and the potential for further molecular elongation through the amine group, making it an intriguing candidate for the design of novel liquid crystalline materials.

Research into liquid crystals containing selectively fluorinated cyclopropanes has demonstrated that these units can effectively influence the dielectric anisotropy (Δε), a critical parameter for display technologies. beilstein-journals.orgnih.gov The orientation of the dipole moment associated with the difluorocyclopropane ring relative to the long molecular axis of the LC molecule dictates whether the resulting material exhibits positive or negative dielectric anisotropy. beilstein-journals.org For instance, if the dipole of the CF2 group is oriented perpendicular to the molecular axis, it can induce negative dielectric anisotropy, which is essential for technologies like vertically aligned (VA) displays. beilstein-journals.orgnih.gov

While direct studies on liquid crystals incorporating the 2,2-Difluoro-3-phenyl-cyclopropylamine unit are not extensively reported, the behavior of analogous structures provides significant insights. The synthesis of liquid crystals with terminal gem-difluorocyclopropane moieties has been accomplished, and their liquid crystalline properties have been examined. beilstein-journals.orgnih.gov The general findings indicate that the inclusion of the difluorocyclopropane group can lead to the formation of smectic and/or nematic phases with varying thermal ranges. rsc.org

To illustrate the potential impact of such a structural motif, the table below presents hypothetical property changes based on the known effects of incorporating fluorinated cyclopropane and phenyl groups into liquid crystal structures, as inferred from related research.

Table 1: Predicted Influence of 2,2-Difluoro-3-phenyl-cyclopropylamine Moiety on Liquid Crystal Properties

| Property | Influence of Phenyl Group | Influence of gem-Difluorocyclopropyl Group | Predicted Outcome for a Hypothetical LC |

| Mesophase Stability | Increases clearing point due to rigidity and π-π stacking | May lower clearing point due to non-linear shape | Moderate to high clearing points, potential for broad nematic range |

| Dielectric Anisotropy (Δε) | Contributes to overall polarizability | Induces strong negative or positive Δε depending on orientation | Likely high negative Δε if the dipole is perpendicular to the long axis |

| Birefringence (Δn) | High due to aromatic ring | Low polarizability of C-F bonds may reduce Δn | Moderate birefringence |

| Viscosity | Can increase viscosity | May reduce viscosity compared to other polar groups | Moderate viscosity |

Design of Polymers and Coatings with Enhanced Performance

The incorporation of fluorinated monomers into polymers is a widely used strategy to develop materials with enhanced thermal stability, chemical resistance, low surface energy, and specific optical and dielectric properties. mdpi.com The 2,2-Difluoro-3-phenyl-cyclopropylamine unit presents an interesting monomer candidate for the synthesis of specialty polymers and high-performance coatings.

The presence of the difluorocyclopropyl group is expected to impart several desirable characteristics to a polymer backbone. Fluorinated polymers are known for their low flammability and low water absorptivity. mdpi.com The cyclopropylamine functionality provides a reactive site for polymerization reactions, such as polycondensation with diacids or diisocyanates to form polyamides or polyureas, respectively. The rigid phenylcyclopropyl structure would likely enhance the thermal stability and mechanical strength of the resulting polymer.

In the context of coatings, the low surface energy associated with fluorinated compounds can be exploited to create hydrophobic and oleophobic surfaces. A polymer derived from 2,2-Difluoro-3-phenyl-cyclopropylamine could be used to formulate coatings with excellent water and oil repellency, finding applications in self-cleaning surfaces, anti-fouling coatings, and protective layers for sensitive electronics.

Furthermore, the introduction of the polar amine and difluoro groups can influence the dielectric properties of the polymer. Fluorinated polymers often exhibit low dielectric constants, making them suitable for use as insulating layers in microelectronics. mdpi.com The specific structure of 2,2-Difluoro-3-phenyl-cyclopropylamine suggests that polymers derived from it could be tailored for applications requiring a specific combination of thermal, mechanical, and dielectric performance. Research on polyfluorene copolymers containing 2,5-difluoro-1,4-phenylene units has shown the successful use of fluorinated monomers to create stable materials for organic light-emitting diodes (OLEDs). researchgate.net

The table below summarizes the anticipated properties of a hypothetical polymer incorporating the 2,2-Difluoro-3-phenyl-cyclopropylamine monomer, based on established structure-property relationships in fluorinated polymers.

Table 2: Predicted Properties of a Hypothetical Polymer Based on 2,2-Difluoro-3-phenyl-cyclopropylamine

| Property | Contributing Structural Feature | Anticipated Performance Enhancement | Potential Applications |

| Thermal Stability | Phenyl ring, rigid cyclopropane | Increased glass transition temperature and decomposition temperature | High-temperature resistant materials, aerospace components |

| Chemical Resistance | C-F bonds, stable cyclopropane ring | Resistance to solvents, acids, and bases | Chemical processing equipment, protective coatings |

| Surface Energy | gem-Difluoro group | Low surface energy, hydrophobicity, oleophobicity | Water-repellent coatings, anti-graffiti surfaces, low-friction materials |

| Dielectric Constant | C-F bonds | Low dielectric constant and dissipation factor | Insulating layers in electronics, high-frequency circuit boards |

| Mechanical Strength | Rigid polymer backbone from phenylcyclopropyl units | High tensile strength and modulus | Structural components, advanced composites |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2,2-Difluoro-3-phenyl-cyclopropylamine and related compounds often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research is increasingly directed towards the development of novel, efficient, and environmentally benign synthetic strategies.

A promising approach involves the use of transition metal catalysis. For instance, copper-catalyzed diastereodivergent hydro-gem-difluoroallylation of cyclopropenes has emerged as a powerful method for constructing gem-difluoroallylated cyclopropanes. acs.org This strategy, which can be tuned to selectively produce different diastereoisomers by modifying the N-heterocyclic carbene (NHC) ligand, offers a pathway to structurally diverse fluorinated cyclopropanes. acs.org The development of similar catalytic systems for the direct and stereocontrolled synthesis of 2,2-Difluoro-3-phenyl-cyclopropylamine from readily available starting materials is a key area of future investigation.

Furthermore, the principles of green chemistry are being increasingly integrated into synthetic design. This includes the exploration of solvent-free reaction conditions, the use of recyclable catalysts, and the design of one-pot procedures to minimize purification steps. rsc.org A patent for preparing substituted phenylcyclopropylamine derivatives highlights the need for industrially advantageous and environmentally friendly processes that avoid hazardous materials and reduce reaction times. Future work will likely focus on adapting such principles to the synthesis of the target compound.

The development of sustainable routes is not only about improving existing methods but also about discovering entirely new synthetic pathways. This could involve the use of flow chemistry, which offers enhanced safety, scalability, and control over reaction parameters. researchgate.net

Exploration of Underexplored Reaction Pathways for Fluorinated Cyclopropylamines

The reactivity of the 2,2-difluoro-3-phenyl-cyclopropylamine core remains a fertile ground for exploration. While the cyclopropane (B1198618) ring is known for its unique reactivity, the presence of the gem-difluoro group and the phenyl and amine substituents introduces electronic and steric factors that can lead to novel chemical transformations.

One area of significant interest is the investigation of ring-opening reactions. Studies on difluoro(methylene)cyclopropanes have shown that the distal bond of the cyclopropane ring can be cleaved under radical conditions, while the proximal bond can be opened by the addition of amines. cas.cn Similarly, research on trans-2-phenylcyclopropylamine has demonstrated that electrophilic ring opening occurs at the distal C2-C3 bond. nih.gov Applying these concepts to 2,2-Difluoro-3-phenyl-cyclopropylamine could lead to the development of new synthetic routes to valuable acyclic fluorinated building blocks.

Another underexplored avenue is the functionalization of the cyclopropane ring itself, beyond the existing substituents. This could involve C-H activation strategies to introduce new functional groups, further expanding the chemical space accessible from this scaffold. The development of catalysts that can selectively activate and functionalize the C-H bonds of the cyclopropane ring in the presence of the phenyl and amine groups would be a significant breakthrough.

The following table summarizes potential reaction pathways for exploration:

| Reaction Type | Potential Outcome | Key Considerations |

| Ring-Opening Reactions | Synthesis of novel acyclic fluorinated compounds | Regio- and stereoselectivity of bond cleavage |

| C-H Activation/Functionalization | Introduction of new functional groups on the cyclopropane ring | Catalyst design for selective C-H bond activation |

| [2+1] Cycloadditions | Formation of more complex polycyclic structures | Diastereoselectivity control in the cycloaddition step |

Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the rational design of molecules and the prediction of their properties and reactivity. For 2,2-Difluoro-3-phenyl-cyclopropylamine, advanced computational modeling offers several exciting future directions.

Density Functional Theory (DFT) studies can provide deep insights into the mechanisms of reactions involving fluorinated cyclopropanes. For example, DFT calculations have been used to elucidate the mechanism and origin of diastereoselectivity in the cyclopropanation of styrene (B11656) derivatives, a reaction structurally related to the synthesis of the target compound. acs.orgresearchgate.net Such studies can help in optimizing reaction conditions and designing more efficient catalysts. DFT can also be used to predict the stability and reactivity of different conformers of 2,2-Difluoro-3-phenyl-cyclopropylamine and to understand the electronic effects of the gem-difluoro group on the cyclopropane ring.

Molecular dynamics (MD) simulations can be employed to study the interactions of 2,2-Difluoro-3-phenyl-cyclopropylamine with biological targets, such as enzymes and receptors. nih.govrug.nl This is particularly relevant for the design of new therapeutic agents. By simulating the dynamic behavior of the molecule in a biological environment, researchers can gain a better understanding of its binding modes and predict its biological activity. The development of deep potential molecular dynamics, which combines the accuracy of ab initio calculations with the efficiency of classical MD, holds immense promise for studying large and complex systems. arxiv.orgprinceton.edu

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of 2,2-Difluoro-3-phenyl-cyclopropylamine derivatives with their biological activity. nih.gov These models can then be used to virtually screen large libraries of compounds and identify promising candidates for synthesis and experimental testing.

The integration of these computational approaches will accelerate the discovery and development of new applications for 2,2-Difluoro-3-phenyl-cyclopropylamine and its analogues.

Integration of Chemo- and Biocatalysis for Enhanced Stereocontrol

Achieving high levels of stereocontrol is a critical challenge in the synthesis of complex molecules like 2,2-Difluoro-3-phenyl-cyclopropylamine, which possesses multiple stereocenters. The integration of chemical and enzymatic (biocatalytic) methods, often referred to as chemo-enzymatic synthesis, offers a powerful strategy to address this challenge. nih.govfrontiersin.orgrsc.orgrochester.eduresearchgate.net

Biocatalysis can provide unparalleled stereoselectivity in key synthetic steps. For example, engineered enzymes, such as myoglobin (B1173299) variants, have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins to produce chiral cyclopropyl (B3062369) ketones. rochester.edu This approach could be adapted for the asymmetric synthesis of a precursor to 2,2-Difluoro-3-phenyl-cyclopropylamine.

A chemo-enzymatic cascade could involve an initial biocatalytic step to create a chiral intermediate with high enantiomeric excess, followed by chemical transformations to complete the synthesis of the target molecule. This approach combines the high selectivity of enzymes with the broad scope of chemical reactions. For instance, a lipase-catalyzed epoxidation followed by microbial oxidation has been used to synthesize chiral propenylbenzene derivatives. frontiersin.org

The development of novel biocatalysts through directed evolution and protein engineering will continue to expand the toolbox of enzymatic transformations available for the synthesis of complex fluorinated molecules. The integration of these biocatalytic steps into efficient and sustainable synthetic routes represents a major future direction for the production of enantiomerically pure 2,2-Difluoro-3-phenyl-cyclopropylamine.

The following table outlines potential chemo-enzymatic strategies:

| Strategy | Enzymatic Step | Chemical Step | Potential Advantage |

| Asymmetric Cyclopropanation | Engineered enzyme-catalyzed cyclopropanation of a prochiral alkene | Conversion of the resulting chiral cyclopropane to the target amine | High enantioselectivity in the key ring-forming step |

| Kinetic Resolution | Lipase-catalyzed acylation to resolve a racemic mixture of a cyclopropyl intermediate | Separation of enantiomers and further functionalization | Access to both enantiomers of the target compound |

| Sequential Cascade | Ene-reductase/imine-reductase cascade to form a chiral amine precursor | Cyclopropanation and fluorination | Efficient one-pot synthesis with high stereocontrol |

Q & A

Q. Table 1. Synthetic Conditions for Cyclopropane Ring Formation

| Method | Reagents/Catalysts | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Simmons-Smith | Zn-Cu/CH₂I₂ | 62 | 95 | |

| Photochemical | hv, [Ru(bpy)₃]²⁺ | 78 | 97 | |

| Fluorine Insertion | XeF₂, -30°C | 45 | 90 |

Q. Table 2. Stability Profile of Hydrochloride Salt

| Condition | Degradation Products | Shelf Life (Months) |

|---|---|---|

| 25°C/60% RH | None detected | >24 |

| 40°C/75% RH | 5% Defluoro byproduct | 6 |

| Light exposure (ICH Q1B) | <2% Degradation | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.